(3-Methyloxetan-3-yl)methanamine

Descripción

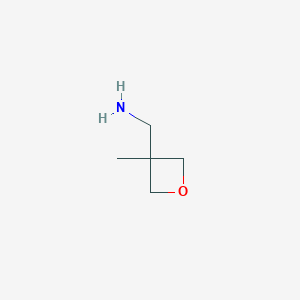

Structure

3D Structure

Propiedades

IUPAC Name |

(3-methyloxetan-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(2-6)3-7-4-5/h2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPRXSXYXHMCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578334 | |

| Record name | 1-(3-Methyloxetan-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153209-97-3 | |

| Record name | 1-(3-Methyloxetan-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Methyloxetan-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Methyloxetan-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (3-Methyloxetan-3-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The document details several effective methodologies, complete with experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Introduction

This compound is a key structural motif incorporated into a variety of biologically active molecules. Its rigid, three-dimensional oxetane core can impart favorable physicochemical properties, such as improved metabolic stability, enhanced solubility, and reduced lipophilicity, making it an attractive component in the design of novel therapeutics. This guide explores four principal synthetic pathways to this versatile amine, providing detailed procedural information and comparative data.

Synthetic Pathways

Four primary synthetic routes to this compound have been identified and are detailed below. The selection of a particular route may depend on factors such as the availability of starting materials, scalability, and desired purity of the final product.

A logical workflow for the synthesis of the key intermediate, 3-(chloromethyl)-3-methyloxetane, is presented below.

Caption: Experimental workflow for the synthesis of 3-(chloromethyl)-3-methyloxetane.

Route 1: From 3-(Chloromethyl)-3-methyloxetane

This direct approach involves the reaction of 3-(chloromethyl)-3-methyloxetane with ammonia.[1] Due to the volatility of ammonia, this reaction is typically carried out under high pressure.

Caption: Synthesis of this compound from 3-(chloromethyl)-3-methyloxetane.

Experimental Protocol:

-

Charging the Reactor: A high-pressure reactor is charged with 3-(chloromethyl)-3-methyloxetane.

-

Addition of Ammonia: The reactor is cooled and liquid ammonia is carefully introduced.

-

Reaction: The reactor is sealed and heated to the desired temperature. The reaction is allowed to proceed with stirring for a specified duration.

-

Work-up: After cooling, the excess ammonia is vented. The reaction mixture is typically diluted with a suitable solvent and washed with an aqueous base to remove any ammonium chloride formed.

-

Purification: The organic layer is dried and concentrated. The crude product is then purified by distillation under reduced pressure.

| Parameter | Value | Reference |

| Starting Material | 3-(Chloromethyl)-3-methyloxetane | [1] |

| Reagent | Liquid Ammonia | [1] |

| Conditions | High-Pressure Reactor | [1] |

| Yield | Not explicitly stated | |

| Purity | Not explicitly stated |

Route 2: From (3-Methyloxetan-3-yl)methanol

The synthesis from the corresponding alcohol, (3-methyloxetan-3-yl)methanol, offers two main strategies: direct catalytic amination or a two-step process involving the formation of a sulfonate ester intermediate.

This method involves the direct reaction of (3-methyloxetan-3-yl)methanol with ammonia in the presence of a ruthenium catalyst under a hydrogen atmosphere.[1]

Caption: Direct catalytic amination of (3-methyloxetan-3-yl)methanol.

Experimental Protocol:

-

Catalyst Preparation: A suitable ruthenium catalyst is suspended in a solvent within a pressure-resistant vessel.

-

Addition of Reagents: (3-Methyloxetan-3-yl)methanol and a source of ammonia (e.g., a solution in an organic solvent or condensed gas) are added to the vessel.

-

Reaction: The vessel is purged and pressurized with hydrogen and heated to the reaction temperature with stirring.

-

Work-up: After the reaction is complete, the vessel is cooled, and the pressure is released. The catalyst is removed by filtration.

-

Purification: The filtrate is concentrated, and the resulting amine is purified by distillation.

| Parameter | Value | Reference |

| Starting Material | (3-Methyloxetan-3-yl)methanol | [1] |

| Reagent | Ammonia | [1] |

| Catalyst | Ruthenium-based catalyst | [1] |

| Conditions | 7.5 atmospheres of ammonia | [1] |

| Yield | Not explicitly stated for this specific substrate | |

| Purity | Not explicitly stated |

This two-step route involves the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with ammonia.[1]

Caption: Two-step synthesis via a sulfonate ester intermediate.

Experimental Protocol:

Step 1: Synthesis of 3-Methyl-3-(tosyloxymethyl)oxetane

-

Dissolution: (3-Methyloxetan-3-yl)methanol is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) and cooled in an ice bath.

-

Addition of Sulfonyl Chloride: p-Toluenesulfonyl chloride (TsCl) is added portion-wise to the cooled solution, ensuring the temperature remains low.

-

Reaction: The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid (if pyridine is used), water, and brine.

-

Purification: The organic layer is dried and concentrated to yield the tosylate, which can be purified by chromatography or recrystallization.

Step 2: Synthesis of this compound

-

Ammonolysis: The tosylate intermediate is dissolved in a suitable solvent and treated with a source of ammonia (e.g., a solution of ammonia in methanol or liquid ammonia in a sealed tube).

-

Reaction: The mixture is heated in a sealed vessel until the starting material is consumed.

-

Work-up: The solvent and excess ammonia are removed under reduced pressure. The residue is taken up in an organic solvent and washed with an aqueous base.

-

Purification: The organic layer is dried, concentrated, and the final product is purified by distillation.

| Parameter | Value (Step 1) | Value (Step 2) | Reference |

| Starting Material | (3-Methyloxetan-3-yl)methanol | 3-Methyl-3-(tosyloxymethyl)oxetane | [1] |

| Reagents | p-Toluenesulfonyl chloride, Pyridine | Ammonia | [1] |

| Yield | High (typically >90%) | Not explicitly stated | |

| Purity | High | Not explicitly stated |

Route 3: Via Azide Intermediate

This route involves the conversion of 3-hydroxymethyl-3-methyloxetane (HMMO) to the corresponding tosylate, followed by displacement with azide and subsequent reduction to the amine.[2]

Caption: Synthesis of this compound via an azide intermediate.

Experimental Protocol:

Step 1 & 2: Synthesis of 3-Azidomethyl-3-methyloxetane (AMMO)

-

Tosylation: 3-Hydroxymethyl-3-methyloxetane (HMMO) is reacted with p-toluenesulfonyl chloride in the presence of a base to form 3-methyl-3-(tosyloxymethyl)oxetane (MTMO).[2]

-

Azidation: A mixture of MTMO (12.9 g, 50 mmol) and sodium azide (3.6 g, 55 mmol) in DMF (25 mL) is heated at 85 °C for 24 hours.[2]

-

Work-up: The reaction mixture is cooled, poured into water (100 mL), and extracted with methylene chloride (3 x 15 mL). The combined organic layers are dried and concentrated.[2]

Step 3: Reduction of 3-Azidomethyl-3-methyloxetane

-

Reduction: The crude 3-azidomethyl-3-methyloxetane is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to reduction. Common methods include catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) or chemical reduction (e.g., with lithium aluminum hydride).

-

Work-up: For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed. For chemical reduction, the reaction is carefully quenched, and the product is extracted.

-

Purification: The final amine is purified by distillation.

| Parameter | Value (HMMO to MTMO) | Value (MTMO to AMMO) | Value (AMMO to Amine) | Reference |

| Yield | 96% | 85% | Not explicitly stated | [2] |

| Purity | High | High | Not explicitly stated |

Route 4: Synthesis of the Precursor 3-Hydroxymethyl-3-methyloxetane (HMMO)

A common precursor for several of these routes, 3-hydroxymethyl-3-methyloxetane (HMMO), can be synthesized from 1,1,1-tri(hydroxylmethyl)ethane and diethyl carbonate.[2]

Caption: Synthesis of the precursor 3-hydroxymethyl-3-methyloxetane (HMMO).

Experimental Protocol:

-

Reaction Setup: 1,1,1-Tri(hydroxylmethyl)ethane and diethyl carbonate are combined, often with a catalytic amount of base.

-

Reaction: The mixture is heated, leading to a cyclization reaction and the formation of HMMO.

-

Purification: The product is typically purified by distillation.

| Parameter | Value | Reference |

| Starting Materials | 1,1,1-Tri(hydroxylmethyl)ethane, Diethyl Carbonate | [2] |

| Yield | 76% | [2] |

| Purity | High | [2] |

Summary of Quantitative Data

| Route | Starting Material | Key Reagents | Overall Yield | Purity | References |

| 1 | 3-(Chloromethyl)-3-methyloxetane | Liquid Ammonia | Not specified | Not specified | [1] |

| 2a | (3-Methyloxetan-3-yl)methanol | Ammonia, Ru catalyst, H₂ | Not specified | Not specified | [1] |

| 2b | (3-Methyloxetan-3-yl)methanol | TsCl, Ammonia | Good (inferred) | High (inferred) | [1] |

| 3 | 1,1,1-Tri(hydroxylmethyl)ethane | Diethyl carbonate, TsCl, NaN₃, Reducing agent | ~65% (up to the azide) | High | [2] |

Conclusion

The synthesis of this compound can be accomplished through several viable routes. The choice of method will be dictated by the specific requirements of the research or development program. The direct amination of 3-(chloromethyl)-3-methyloxetane is a concise route but requires specialized high-pressure equipment. The catalytic amination of the corresponding alcohol is an atom-economical approach. The two-step synthesis via a sulfonate ester provides a reliable and high-yielding alternative. Finally, the synthesis through an azide intermediate, while longer, is also an effective method. This guide provides the necessary foundational information for the successful synthesis of this important chemical building block.

References

An In-depth Technical Guide to (3-Methyloxetan-3-yl)methanamine

CAS Number: 153209-97-3

This technical guide provides a comprehensive overview of (3-Methyloxetan-3-yl)methanamine, a valuable building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its significant applications in medicinal chemistry.

Chemical and Physical Properties

This compound, with the CAS number 153209-97-3, is a colorless to light yellow liquid. It is a useful synthetic intermediate characterized by a substituted oxetane ring, a structural motif of increasing importance in drug discovery. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 153209-97-3 | [1] |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| Boiling Point | 134.473 °C at 760 mmHg | [2] |

| Density | 0.962 g/mL | [2] |

| Flash Point | 35.528 °C | [2] |

| Refractive Index | 1.45 | [2] |

| Appearance | Colorless to Light yellow clear liquid | |

| SMILES | CC1(CN)COC1 | [3] |

| InChI | 1S/C5H11NO/c1-5(2-6)3-7-4-5/h2-4,6H2,1H3 | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group (singlet), the methylene protons of the aminomethyl group (singlet), and the methylene protons of the oxetane ring (two distinct signals, likely doublets, due to geminal coupling). The chemical shifts will be influenced by the adjacent heteroatoms (oxygen and nitrogen). For primary amines, the N-H protons can sometimes be observed as a broad singlet, and their chemical shift can be concentration-dependent. In some cases, proton exchange can lead to the absence of splitting between the N-H protons and adjacent C-H protons.[4]

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon of the oxetane ring, the methyl carbon, the aminomethyl carbon, and the two equivalent methylene carbons of the oxetane ring. The chemical shifts will be in the typical regions for aliphatic carbons attached to oxygen and nitrogen.[5]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups:

-

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

-

C-H stretching: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

-

N-H bending: A bending vibration for the primary amine group is expected around 1590-1650 cm⁻¹.

-

C-O-C stretching: A strong, characteristic band for the ether linkage of the oxetane ring should be present in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 101. The fragmentation pattern would likely involve the loss of the aminomethyl group, cleavage of the oxetane ring, and other characteristic fragmentations of aliphatic amines and ethers. The presence of a nitrogen atom will result in an odd molecular weight, consistent with the nitrogen rule.

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily in the patent literature. Two common strategies involve starting from either 3-(chloromethyl)-3-methyloxetane or (3-methyloxetan-3-yl)methanol.

Experimental Protocol: Synthesis from 3-(chloromethyl)-3-methyloxetane

This method involves the reaction of 3-(chloromethyl)-3-methyloxetane with ammonia.[6]

Materials:

-

3-(chloromethyl)-3-methyloxetane

-

Liquid ammonia

-

High-pressure reactor

Procedure:

-

Charge a high-pressure reactor with 3-(chloromethyl)-3-methyloxetane.

-

Cool the reactor and carefully introduce a stoichiometric excess of liquid ammonia.

-

Seal the reactor and allow it to warm to room temperature, then heat to the desired reaction temperature (specific temperature and pressure conditions may vary and require optimization).

-

Maintain the reaction mixture at temperature with stirring for a sufficient time to ensure complete conversion.

-

After cooling the reactor to a safe temperature, carefully vent the excess ammonia.

-

The crude product can be purified by distillation under reduced pressure to yield this compound.

Experimental Protocol: Synthesis from (3-methyloxetan-3-yl)methanol

This two-step procedure involves the conversion of the starting alcohol to a sulfonate ester, followed by nucleophilic substitution with ammonia.[6]

Step 1: Synthesis of (3-methyloxetan-3-yl)methyl sulfonate

Materials:

-

(3-methyloxetan-3-yl)methanol

-

Methanesulfonyl chloride or p-toluenesulfonyl chloride

-

Triethylamine or pyridine

-

Anhydrous dichloromethane or other suitable aprotic solvent

Procedure:

-

Dissolve (3-methyloxetan-3-yl)methanol in the anhydrous solvent in a flask equipped with a stirrer and under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add the base (e.g., triethylamine) to the solution.

-

Slowly add the sulfonyl chloride dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at low temperature for a specified time, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonate ester, which may be used in the next step without further purification.

Step 2: Amination of (3-methyloxetan-3-yl)methyl sulfonate

Materials:

-

(3-methyloxetan-3-yl)methyl sulfonate

-

Aqueous or alcoholic ammonia solution

Procedure:

-

Dissolve the crude sulfonate ester in a suitable solvent (e.g., methanol or THF).

-

Add a concentrated solution of ammonia.

-

Heat the mixture in a sealed vessel to the required temperature and for a duration determined by reaction monitoring.

-

After cooling, remove the solvent under reduced pressure.

-

The resulting residue can be purified by distillation or chromatography to afford this compound.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound lies in its application as a structural motif in drug design. The 3,3-disubstituted oxetane core is a well-regarded bioisostere for gem-dimethyl and carbonyl groups. This substitution can confer several advantageous properties to a drug candidate.

Caption: Potential modulation of GPCR and kinase signaling pathways by oxetane-containing molecules.

This diagram illustrates how small molecules incorporating the oxetane motif, such as derivatives of this compound, can be designed to interact with key drug targets like GPCRs and kinases, thereby influencing downstream cellular responses. The unique properties of the oxetane ring can be leveraged to achieve desired potency, selectivity, and pharmacokinetic profiles.

Safety Information

This compound is classified as a flammable liquid and is harmful if swallowed. Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical. It should be stored in a well-ventilated place and kept cool. [2]For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 153209-97-3 CAS MSDS (3-OXETANEMETHANAMINE, 3-METHYL-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. m.upfluorochem.com [m.upfluorochem.com]

- 3. PubChemLite - this compound (C5H11NO) [pubchemlite.lcsb.uni.lu]

- 4. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 3-OXETANAMINE, 3-METHYL-(874473-14-0) 1H NMR [m.chemicalbook.com]

1H NMR spectrum of (3-Methyloxetan-3-yl)methanamine

An In-depth Technical Guide to the 1H NMR Spectrum of (3-Methyloxetan-3-yl)methanamine

This guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Predicted 1H NMR Data

The is predicted based on the analysis of structurally similar oxetane derivatives and general principles of NMR spectroscopy. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH3 | ~1.3 | Singlet | 3H | N/A |

| -NH2 | ~1.5 (broad) | Singlet | 2H | N/A |

| -CH2-N | ~2.8 | Singlet | 2H | N/A |

| Oxetane -CH2- | ~4.4 | Doublet | 2H | ~6.0 |

| Oxetane -CH2- | ~4.5 | Doublet | 2H | ~6.0 |

Experimental Protocol: 1H NMR Spectroscopy

This section outlines a standard procedure for the acquisition of a 1H NMR spectrum for a small organic molecule like this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector (typically around 4-5 cm).

-

Capping: Securely cap the NMR tube.

2.2. Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.

-

Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the 1H frequency, and the magnetic field homogeneity (shimming) should be optimized to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally appropriate.

-

Acquisition Time: An acquisition time of 2-4 seconds is typical.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Peak Picking: Identify the chemical shift of each peak.

-

Analysis: Analyze the chemical shifts, integration, and multiplicity (splitting patterns) to assign the signals to the specific protons in the molecule.

Logical Workflow for 1H NMR Analysis

The following diagram illustrates a typical workflow for the analysis and interpretation of a 1H NMR spectrum.

Caption: A flowchart of the 1H NMR experimental and analytical process.

Discussion of Predicted Spectrum

-

Methyl Protons (-CH3): These protons are expected to appear as a singlet around 1.3 ppm. Being attached to a quaternary carbon, they do not have any adjacent protons to couple with, hence the singlet multiplicity.

-

Amine Protons (-NH2): The protons of the primary amine are expected to appear as a broad singlet around 1.5 ppm. The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or other protic species. This exchange often decouples the amine protons from adjacent C-H protons, resulting in a singlet.[1]

-

Methylene Protons adjacent to Nitrogen (-CH2-N): These protons are expected to appear as a singlet around 2.8 ppm. Due to the proton exchange of the -NH2 group, coupling is often not observed, leading to a singlet.

-

Oxetane Methylene Protons (-CH2-O-): The four protons on the oxetane ring are diastereotopic and are expected to appear as two distinct signals. They will likely present as a pair of doublets around 4.4 and 4.5 ppm, due to geminal coupling. The downfield shift is due to the deshielding effect of the electronegative oxygen atom in the strained four-membered ring.[2][3]

References

- 1. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. connectjournals.com [connectjournals.com]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-3-oxetanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-oxetanamine is a saturated heterocyclic compound featuring a four-membered oxetane ring with methyl and amine substituents at the 3-position. The strained oxetane ring is a key structural feature, influencing the molecule's physicochemical properties and reactivity. This motif is of growing interest in medicinal chemistry as a bioisosteric replacement for other functional groups, potentially improving properties such as solubility, metabolic stability, and lipophilicity. This guide provides a comprehensive overview of the core physicochemical properties of 3-methyl-3-oxetanamine, along with detailed experimental protocols for their determination.

Physicochemical Properties

The key physicochemical properties of 3-methyl-3-oxetanamine are summarized in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for its application in drug design and development.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO | [1][2] |

| Molecular Weight | 87.12 g/mol | [1][2] |

| CAS Number | 874473-14-0 | [1][2] |

| Appearance | Colorless to pale yellow liquid or crystalline solid | [1][2] |

| Boiling Point | 102 °C | [1] |

| Density | ~1.0 g/mL (Estimated)¹ | N/A |

| Refractive Index | n20/D 1.444 | [1][2] |

| pKa (Predicted) | 8.68 ± 0.20 | [1] |

| Water Solubility | Slightly soluble | [1] |

| Flash Point | 96.6 °C (205.9 °F) | [2] |

| Storage Temperature | -20 °C | [1][2] |

¹Note: A reported density of 1.937 g/mL is considered a likely error. The estimated value is based on the density of similar small organic molecules.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Synthesis of 3-Methyl-3-oxetanamine

Part A: Horner-Wadsworth-Emmons (HWE) Reaction to form Methyl 2-(oxetan-3-ylidene)acetate

-

Base Preparation: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-(dimethoxyphosphoryl)acetate (1.0 equivalent) dropwise at 0 °C.

-

Ylide Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

-

Addition of Ketone: Cool the reaction mixture back to 0 °C and add a solution of 3-oxetanone (1.2 equivalents) in anhydrous THF dropwise.

-

Reaction: Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude methyl 2-(oxetan-3-ylidene)acetate is purified by column chromatography.

Part B: Aza-Michael Addition to form 3-Methyl-3-oxetanamine

-

Reaction Setup: In a suitable reaction vessel, dissolve methyl 2-(oxetan-3-ylidene)acetate (from Part A) in anhydrous acetonitrile.

-

Addition of Amine Source: Add the desired amine source (e.g., ammonia or a protected amine) and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Reaction: Stir the mixture at a suitable temperature (e.g., 45 °C) for 24 hours, monitoring by TLC.

-

Workup and Purification: Upon completion, the reaction mixture is worked up by standard aqueous extraction procedures, and the final product, 3-methyl-3-oxetanamine, is purified by distillation or column chromatography.

Determination of Boiling Point (Thiele Tube Method)

-

Sample Preparation: A small amount of purified 3-methyl-3-oxetanamine (less than 1 mL) is placed in a small test tube.

-

Apparatus Setup: An inverted capillary tube is placed inside the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating: The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The side arm of the Thiele tube is gently heated.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Determination of pKa (Potentiometric Titration)

-

Sample Preparation: A known concentration of 3-methyl-3-oxetanamine is dissolved in deionized water.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standard solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

-

Solvent Preparation: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

-

Partitioning: A known amount of 3-methyl-3-oxetanamine is dissolved in one of the phases (typically the aqueous phase). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases, and then allowed to stand for the phases to separate.

-

Concentration Measurement: The concentration of 3-methyl-3-oxetanamine in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Water Solubility

-

Sample Preparation: An excess amount of 3-methyl-3-oxetanamine is added to a known volume of water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid or liquid is separated from the saturated solution by centrifugation or filtration.

-

Concentration Measurement: The concentration of 3-methyl-3-oxetanamine in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy). The measured concentration represents the water solubility of the compound at that temperature.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physicochemical properties of a novel chemical entity like 3-methyl-3-oxetanamine.

Caption: General workflow for synthesis, purification, and physicochemical characterization.

Conclusion

This technical guide provides essential physicochemical data for 3-methyl-3-oxetanamine, a compound of interest in modern drug discovery. The outlined experimental protocols offer a foundation for the consistent and accurate determination of its key properties. A thorough understanding of these characteristics is paramount for the rational design of novel therapeutics and for predicting their in vivo behavior. The provided workflow visualization further clarifies the logical progression from synthesis to data-driven reporting in the characterization of such novel chemical entities.

References

(3-Methyloxetan-3-yl)methanamine: A Technical Guide for Drug Development Professionals

(3-Methyloxetan-3-yl)methanamine is a key building block in modern medicinal chemistry, valued for its integral oxetane scaffold. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and its strategic application in drug design, tailored for researchers, scientists, and drug development professionals. The incorporation of the 3-methyl-3-aminomethyl oxetane motif is a strategic approach to enhance the physicochemical properties of drug candidates.

Commercial Availability and Physicochemical Properties

This compound is readily available from several commercial suppliers, typically as a colorless to light yellow liquid. It is also offered as a hydrochloride salt, which can improve its handling and solubility characteristics.

Supplier Information

| Supplier | Product Name | CAS Number | Purity | Notes |

| Tokyo Chemical Industry (TCI) | This compound | 153209-97-3 | >98.0% (GC) | Also available in various global locations.[1] |

| Sigma-Aldrich | 1-(3-Methyloxetan-3-yl)methanamine AldrichCPR | Not specified (MDL: MFCD08703640) | Not specified | Sold "as-is" for early discovery research; buyer assumes responsibility for purity confirmation.[2][3] |

| ENAO Chemical Co., Ltd | This compound | 153209-97-3 | 97% | Pricing available for various quantities.[4] |

| Biosynth | This compound hydrochloride | 1314788-89-0 | Not specified | Available as the hydrochloride salt for research purposes.[5] |

| Amerigo Scientific | 1-(3-Methyloxetan-3-yl)methanamine | Not specified | Not specified | Listed under chemical building blocks for life science.[6] |

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | Sigma-Aldrich[3], TCI[7] |

| Molecular Weight | 101.15 g/mol | Sigma-Aldrich[3] |

| Appearance | Colorless to Light yellow clear liquid | TCI[7] |

| CAS Number | 153209-97-3 | TCI[7] |

| MDL Number | MFCD08703640 | Sigma-Aldrich[3] |

| InChI Key | MCPRXSXYXHMCKF-UHFFFAOYSA-N | Sigma-Aldrich[8] |

| SMILES | CC1(CN)COC1 | Sigma-Aldrich[8] |

| Flash Point | 23 °C (73.4 °F) | Sigma-Aldrich[8] |

Strategic Role in Medicinal Chemistry: Bioisosterism

The oxetane ring, particularly a 3,3-disubstituted pattern as seen in this compound, has gained significant attention as a valuable motif in drug discovery. It primarily serves as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][9][10] Bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacokinetic (ADME) and pharmacodynamic properties.

The key advantages of using the oxetane scaffold include:

-

Improved Physicochemical Properties : As a polar substitute for a nonpolar gem-dimethyl group, the oxetane moiety can significantly enhance aqueous solubility and reduce lipophilicity (LogD), which is often beneficial for a compound's pharmacokinetic profile.[10]

-

Enhanced Metabolic Stability : The oxetane ring is generally more stable and resistant to metabolic degradation by cytochrome P450 enzymes compared to gem-dimethyl groups, which are susceptible to oxidation.[10]

-

Modulation of Basicity : The electron-withdrawing nature of the oxetane ring can lower the pKa of a nearby amine, which can be advantageous for optimizing a compound's off-target profile, such as reducing hERG channel inhibition.[10]

-

Vectorial Exit and Novelty : The defined three-dimensional structure of the oxetane provides a vector for exiting a binding pocket in a specific direction and introduces novelty to molecular scaffolds, which is important for intellectual property.

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been described in the literature, primarily in patents focused on scalable chemical production. These methods typically start from commercially available precursors.

Method 1: From 3-(Chloromethyl)-3-methyloxetane (via Ammonolysis)

This method involves the reaction of a halo-substituted oxetane with ammonia under pressure. This is a direct nucleophilic substitution reaction where ammonia displaces the chloride.

-

Reactants : 3-(Chloromethyl)-3-methyloxetane, liquid ammonia.[11]

-

Apparatus : A high-pressure reactor is charged with 3-(chloromethyl)-3-methyloxetane.

-

Procedure :

-

The reactor is sealed and cooled.

-

Liquid ammonia is introduced into the reactor.

-

The mixture is heated, causing the internal pressure to rise. The reaction is stirred under these conditions for a specified time.

-

After cooling and venting the excess ammonia, the reaction mixture is worked up.

-

Purification, typically via distillation, yields this compound.

-

-

Reference : This process is described in patent CN101638399, as cited in patent WO2013169531A1.[11]

Method 2: From (3-Methyloxetan-3-yl)methanol (via Catalytic Amination)

This route involves the direct amination of the corresponding alcohol using ammonia in the presence of a metal catalyst.

-

Reactants : (3-Methyloxetan-3-yl)methanol, ammonia.[11]

-

Catalyst : A Ruthenium-based catalyst is typically used.[11]

-

Procedure :

-

(3-Methyloxetan-3-yl)methanol and the Ruthenium catalyst are loaded into a suitable pressure vessel.

-

The vessel is purged and then pressurized with ammonia gas (e.g., to 7.5 atmospheres).[11]

-

The reaction is heated and stirred for the required duration to facilitate the conversion of the alcohol to the primary amine.

-

Upon completion, the vessel is cooled, the pressure is released, and the catalyst is filtered off.

-

The crude product is then purified to afford the final amine.

-

-

Reference : This method is described by C. Gunanathan et al. in Angew. Chem. Int. Ed. 47:8661 (2008), as cited in patent WO2013169531A1.[11]

Conclusion

This compound is a commercially accessible and highly valuable building block for drug discovery and development. Its utility stems from the advantageous properties of the 3,3-disubstituted oxetane core, which functions as an effective bioisostere for gem-dimethyl and carbonyl groups. By leveraging this motif, medicinal chemists can strategically enhance the solubility, metabolic stability, and other critical drug-like properties of new chemical entities. The availability of scalable synthetic protocols further solidifies its importance for programs advancing from lead optimization to clinical development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buy (3-Fluorooxetan-3-yl)methanamine hydrochloride | 2913268-36-5 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. (Oxetan-3-yl)methanamine | C4H9NO | CID 46840007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. connectjournals.com [connectjournals.com]

- 8. 1-(3-Methyloxetan-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]

An In-depth Technical Guide to (3-Methyloxetan-3-yl)methanamine: Safety, Handling, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methyloxetan-3-yl)methanamine is a valuable building block in medicinal chemistry, prized for its unique structural and physicochemical properties. The incorporation of the oxetane motif into drug candidates has been shown to offer significant advantages, including improved solubility, metabolic stability, and lipophilicity, while also providing opportunities for novel intellectual property.[1] This guide provides a comprehensive overview of the safety, handling, chemical properties, and potential applications of this compound to support its effective use in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | [2] |

| Molecular Weight | 101.15 g/mol | [2] |

| CAS Number | 1314331-05-9 | N/A |

| Appearance | Colorless to light yellow liquid | N/A |

| Boiling Point | 134.473 °C at 760 mmHg | N/A |

| Density | 0.962 g/cm³ | N/A |

| Flash Point | 35.528 °C | N/A |

| Refractive Index | 1.45 | N/A |

| SMILES | CC1(CN)COC1 | [2] |

| InChI | InChI=1S/C5H11NO/c1-5(2-6)3-7-4-5/h2-4,6H2,1H3 | [2] |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions in a well-ventilated area, away from ignition sources.

Hazard Identification

| Hazard | Description | GHS Pictograms |

| Flammable Liquid | Flammable liquid and vapor. | 🔥 |

| Acute Toxicity (Oral) | Harmful if swallowed. | ❗ |

| Skin Corrosion/Irritation | Causes skin irritation. | ❗ |

| Eye Damage/Irritation | Causes serious eye irritation. | ❗ |

| Respiratory Irritation | May cause respiratory irritation. | ❗ |

Precautionary Measures and Personal Protective Equipment (PPE)

| Precaution | Description |

| Handling | Avoid contact with skin and eyes. Avoid breathing vapors. Use only in a well-ventilated area. Keep away from heat, sparks, and open flames. |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Use a respirator with an appropriate vapor cartridge if ventilation is inadequate. |

First Aid Measures

| Exposure | First Aid Procedure |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. |

| Skin Contact | Remove contaminated clothing. Wash skin with soap and water. Seek medical attention if irritation persists. |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols

While several patents describe the synthesis of this compound, they often lack the detailed procedures required for straightforward laboratory replication. Below is a representative, detailed experimental protocol derived from the general methods described in the literature.[1]

Synthesis of this compound from 3-(Chloromethyl)-3-methyloxetane

This protocol describes a two-step process involving the conversion of 3-(chloromethyl)-3-methyloxetane to an intermediate phthalimide, followed by deprotection to yield the final product.

Step 1: Synthesis of 2-((3-methyloxetan-3-yl)methyl)isoindoline-1,3-dione

-

Materials:

-

3-(Chloromethyl)-3-methyloxetane (1.0 eq)

-

Potassium phthalimide (1.1 eq)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 3-(chloromethyl)-3-methyloxetane in DMF, add potassium phthalimide.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-((3-methyloxetan-3-yl)methyl)isoindoline-1,3-dione.

-

Step 2: Synthesis of this compound

-

Materials:

-

2-((3-Methyloxetan-3-yl)methyl)isoindoline-1,3-dione (1.0 eq)

-

Hydrazine hydrate (4.0 - 5.0 eq)

-

Ethanol

-

-

Procedure:

-

Suspend 2-((3-methyloxetan-3-yl)methyl)isoindoline-1,3-dione in ethanol.

-

Add hydrazine hydrate to the suspension.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Purify the crude product by distillation or column chromatography on silica gel to obtain this compound.

-

Applications in Drug Discovery

While specific biological activity data for this compound is not extensively published, its value lies in its utility as a versatile building block in medicinal chemistry. The oxetane moiety is increasingly incorporated into drug candidates to enhance their pharmacological properties.

The key advantages of using oxetane-containing building blocks like this compound include:

-

Improved Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility of a parent molecule.[1]

-

Metabolic Stability: The oxetane ring can block sites of metabolism, leading to improved metabolic stability and longer half-life.

-

Reduced Lipophilicity: In an effort to move away from "flat" aromatic compounds, the three-dimensional and polar nature of the oxetane ring can reduce lipophilicity, which can be beneficial for overall drug-like properties.

-

Novel Chemical Space: The incorporation of this unique scaffold provides access to novel chemical matter, which is crucial for developing new intellectual property.[1]

The primary amine handle on this compound allows for its straightforward incorporation into a wide variety of molecular scaffolds through standard chemical transformations such as amide bond formation, reductive amination, and urea formation.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent use as a building block.

Caption: General workflow for the synthesis and application of this compound.

Role in Medicinal Chemistry

The following diagram illustrates the logical relationship of how the properties of the oxetane moiety contribute to improved drug-like characteristics.

Caption: Impact of the oxetane moiety on physicochemical properties of drug candidates.

Conclusion

This compound is a key synthetic intermediate with favorable characteristics for its use in drug discovery programs. Proper safety precautions are necessary for its handling due to its flammability and potential for irritation. While specific biological data on this compound is limited, its utility as a building block for creating novel, patentable compounds with improved pharmacological profiles is well-supported by the broader medicinal chemistry literature on oxetanes. This guide provides the essential information for researchers to safely handle and strategically employ this compound in their research endeavors.

References

Spectroscopic and Synthetic Profile of C-(3-Methyl-oxetan-3-yl)-methylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic approaches for the novel oxetane derivative, C-(3-Methyl-oxetan-3-yl)-methylamine. This compound is of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the oxetane ring, a motif known to enhance metabolic stability and aqueous solubility of drug candidates. This document is intended to serve as a core resource, presenting available data in a structured format and outlining detailed experimental protocols to aid in further research and development.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ | ~1.3 | s | - |

| -CH₂- (oxetane) | ~4.4-4.6 | d | ~6.0 |

| -CH₂- (oxetane) | ~4.3-4.5 | d | ~6.0 |

| -CH₂-N | ~2.8 | s | - |

| -NH₂ | ~1.5 (broad) | s | - |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ | ~22 |

| C (quaternary) | ~40 |

| -CH₂- (oxetane) | ~80 |

| -CH₂-N | ~50 |

Solvent: CDCl₃.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 2850-2960 | Medium-Strong | C-H stretch (aliphatic) |

| 1590-1650 | Medium | N-H bend (scissoring) |

| 1050-1150 | Strong | C-O-C stretch (ether) |

| 950-980 | Strong | Oxetane ring breathing |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 101 | High | [M]⁺ (Molecular Ion) |

| 84 | Moderate | [M-NH₃]⁺ |

| 71 | High | [M-CH₂NH₂]⁺ |

| 57 | Moderate | [C₄H₉]⁺ |

| 44 | High | [CH₂NH₂]⁺ |

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are provided below. These are generalized procedures for amines and oxetane-containing compounds and should be adapted as necessary for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of C-(3-Methyl-oxetan-3-yl)-methylamine in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

-

Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 4.0 seconds

-

Relaxation Delay: 1.0 second

-

Spectral Width: 16 ppm

-

¹³C NMR Spectroscopy:

-

Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).

-

Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2.0 seconds

-

Spectral Width: 240 ppm

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: Place one drop of the neat liquid sample between two potassium bromide (KBr) plates.

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Apply the solution to a KBr plate and allow the solvent to evaporate, leaving a thin film of the sample.

Data Acquisition:

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Mode: Transmittance

-

Mass Spectrometry (MS)

Sample Introduction:

-

Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Infuse the solution into the mass spectrometer via a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample onto a suitable GC column (e.g., HP-5ms) for separation prior to introduction into the mass spectrometer.

Data Acquisition:

-

Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

-

Parameters (EI mode):

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 30-300

-

Synthesis Workflow

The synthesis of C-(3-Methyl-oxetan-3-yl)-methylamine can be achieved through a multi-step process starting from 3-methyl-3-oxetanemethanol. The following diagram illustrates a logical synthetic pathway.

An In-depth Technical Guide on the Initial Synthesis of 3-aminomethyl-3-methyloxetane

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the initial and most cited synthetic pathways for 3-aminomethyl-3-methyloxetane, a valuable building block in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from commercially available starting materials. This document provides a comprehensive overview of the experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Overview

The most common and well-documented synthesis of 3-aminomethyl-3-methyloxetane proceeds through a four-step sequence starting from 1,1,1-tris(hydroxymethyl)ethane. The key stages of this synthesis are:

-

Cyclization: Formation of the oxetane ring to yield 3-hydroxymethyl-3-methyloxetane (HMMO).

-

Activation of the Hydroxyl Group: Conversion of the primary alcohol in HMMO to a good leaving group, typically a tosylate, to facilitate nucleophilic substitution.

-

Introduction of the Nitrogen Moiety: Displacement of the leaving group with an azide nucleophile to form 3-azidomethyl-3-methyloxetane (AMMO).

-

Reduction: Conversion of the azide group to the final primary amine.

An alternative pathway involves the synthesis of 3-methyloxetane-3-carbonitrile, followed by its reduction to the target amine. However, the azide-intermediate route is more frequently reported in the initial syntheses.

Experimental Protocols

The following protocols are based on established and reported procedures.

Step 1: Synthesis of 3-Hydroxymethyl-3-methyloxetane (HMMO)

This step involves the cyclization of 1,1,1-tris(hydroxymethyl)ethane in the presence of diethyl carbonate.[1]

-

Materials: 1,1,1-tris(hydroxymethyl)ethane, diethyl carbonate, potassium carbonate (catalyst).

-

Procedure:

-

A mixture of 1,1,1-tris(hydroxymethyl)ethane and a catalytic amount of potassium carbonate is heated.

-

Diethyl carbonate is added dropwise to the heated mixture.

-

The reaction mixture is heated to drive the cyclization, and the ethanol byproduct is removed by distillation.

-

The reaction is monitored by a suitable analytical technique (e.g., GC-MS or TLC) until completion.

-

The crude product is purified by vacuum distillation to yield pure 3-hydroxymethyl-3-methyloxetane.

-

Step 2: Synthesis of 3-Tosyloxymethyl-3-methyloxetane (MTMO)

The hydroxyl group of HMMO is converted to a tosylate to create a good leaving group for the subsequent nucleophilic substitution.[1]

-

Materials: 3-hydroxymethyl-3-methyloxetane (HMMO), p-toluenesulfonyl chloride (TsCl), pyridine or another suitable base, and a solvent like dichloromethane (DCM).

-

Procedure:

-

3-Hydroxymethyl-3-methyloxetane is dissolved in the solvent and cooled in an ice bath.

-

Pyridine is added, followed by the portion-wise addition of p-toluenesulfonyl chloride.

-

The reaction is stirred at a low temperature and then allowed to warm to room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is worked up by washing with dilute acid, water, and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization or column chromatography.

-

Step 3: Synthesis of 3-Azidomethyl-3-methyloxetane (AMMO)

The tosylate group of MTMO is displaced by an azide ion.[1]

-

Materials: 3-Tosyloxymethyl-3-methyloxetane (MTMO), sodium azide (NaN₃), and a polar aprotic solvent such as dimethylformamide (DMF).

-

Procedure:

-

3-Tosyloxymethyl-3-methyloxetane and sodium azide are dissolved in DMF.

-

The mixture is heated to facilitate the nucleophilic substitution reaction.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with water and brine, dried, and the solvent is evaporated to give 3-azidomethyl-3-methyloxetane.

-

Step 4: Synthesis of 3-Aminomethyl-3-methyloxetane

The final step is the reduction of the azide group to a primary amine. This is a standard transformation that can be achieved by several methods.

-

Materials: 3-Azidomethyl-3-methyloxetane (AMMO), a reducing agent (e.g., lithium aluminum hydride (LAH), catalytic hydrogenation with H₂/Pd-C, or Staudinger reaction reagents), and an appropriate solvent (e.g., diethyl ether or THF for LAH, ethanol or ethyl acetate for hydrogenation).

-

Procedure (using LAH as an example):

-

A solution of 3-azidomethyl-3-methyloxetane in a dry ethereal solvent is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent at 0 °C.

-

The reaction mixture is then stirred at room temperature until the reduction is complete (monitored by IR spectroscopy by observing the disappearance of the azide peak).

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting solid is filtered off, and the filtrate is dried over an anhydrous salt.

-

The solvent is removed under reduced pressure to yield 3-aminomethyl-3-methyloxetane.

-

Data Presentation

The following table summarizes the quantitative data reported for the key steps in the synthesis of 3-azidomethyl-3-methyloxetane, the direct precursor to the target compound.[1]

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Cyclization | 1,1,1-tris(hydroxymethyl)ethane | 3-Hydroxymethyl-3-methyloxetane (HMMO) | Diethyl carbonate, K₂CO₃ (cat.), Heat | 76 |

| 2 | Tosylation | 3-Hydroxymethyl-3-methyloxetane | 3-Tosyloxymethyl-3-methyloxetane (MTMO) | p-Toluenesulfonyl chloride, Pyridine, DCM, 0 °C to RT | 96 |

| 3 | Azidation | 3-Tosyloxymethyl-3-methyloxetane | 3-Azidomethyl-3-methyloxetane (AMMO) | Sodium azide, DMF, Heat | 85 |

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of 3-aminomethyl-3-methyloxetane.

Caption: Synthetic pathway to 3-aminomethyl-3-methyloxetane.

References

Methodological & Application

The Strategic Integration of (3-Methyloxetan-3-yl)methanamine in Modern Medicinal Chemistry

For Immediate Release

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that enhance therapeutic efficacy while optimizing pharmacokinetic profiles is paramount. The (3-methyloxetan-3-yl)methanamine moiety has emerged as a valuable building block in medicinal chemistry, offering a unique combination of physicochemical properties that address several challenges in drug design. This document provides detailed application notes on the utility of this scaffold, supported by quantitative data, experimental protocols, and visualizations of its impact on cellular signaling.

The incorporation of the oxetane ring, a four-membered cyclic ether, into drug candidates has been shown to improve aqueous solubility, metabolic stability, and lipophilicity.[1][2] The 3-methyloxetan-3-yl)methanamine variant, in particular, serves as a versatile bioisostere for commonly used functional groups, such as gem-dimethyl and carbonyl groups, thereby enabling chemists to fine-tune the properties of lead compounds.[3] A key advantage of this moiety is its ability to reduce the basicity of adjacent amines, a critical factor in modulating drug-target interactions and improving oral bioavailability.[1] Furthermore, the introduction of an oxetane ring can steer drug metabolism away from cytochrome P450 (CYP450) pathways, potentially reducing the risk of drug-drug interactions.[4]

Application in Kinase Inhibition: A Case Study

A prominent application of the this compound scaffold is in the development of kinase inhibitors, a class of drugs that target signaling pathways often dysregulated in cancer and inflammatory diseases. For instance, analogs of this moiety have been incorporated into inhibitors of Bruton's tyrosine kinase (BTK) and the serine/threonine kinase AKT (also known as Protein Kinase B).

Quantitative Analysis of Oxetane-Containing Kinase Inhibitors

The following table summarizes the in vitro potency of representative kinase inhibitors incorporating an oxetane moiety, demonstrating the scaffold's contribution to high target affinity.

| Compound ID | Target Kinase | IC50 (nM) | Cellular Assay Potency (nM) | Reference Cell Line |

| 1 | BTK | 16 | ~54 (Ca2+ flux) | Not Specified |

| 2 | MNK1 | 200 | 200 (p-eIF4E) | Not Specified |

| 3 | MNK2 | 89 | Not Specified | Not Specified |

| AZD5363 | AKT1/2/3 | <10 | ~300-800 (p-AKT substrates) | Multiple Cancer Lines |

Table 1: In Vitro Potency of Selected Oxetane-Containing Kinase Inhibitors.[4][5]

Impact on Cellular Signaling Pathways

The inhibition of kinases like BTK and AKT by compounds containing the this compound scaffold has profound effects on downstream signaling pathways that control cell proliferation, survival, and migration.

Figure 1: PI3K/AKT Signaling Pathway Inhibition.

The diagram above illustrates the canonical PI3K/AKT signaling pathway and the inhibitory action of a this compound-containing compound like AZD5363. Growth factor stimulation of receptor tyrosine kinases (RTKs) activates PI3K, leading to the phosphorylation of AKT. Activated AKT then modulates a variety of downstream effectors to promote cell proliferation, survival, and growth. The oxetane-containing inhibitor directly targets AKT, blocking these downstream effects.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from established methods for the synthesis of this compound.[1]

Workflow:

Figure 2: Synthesis Workflow.

Materials:

-

3-(Chloromethyl)-3-methyloxetane

-

Liquid ammonia

-

High-pressure reactor

-

Appropriate solvent (e.g., ethanol)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Charge a high-pressure reactor with 3-(chloromethyl)-3-methyloxetane and a suitable solvent.

-

Cool the reactor to a temperature appropriate for handling liquid ammonia (typically below -33°C).

-

Carefully add an excess of liquid ammonia to the reactor.

-

Seal the reactor and allow it to warm to room temperature, then heat to the desired reaction temperature (e.g., 60-100°C). The pressure will increase significantly.

-

Maintain the reaction at temperature with stirring for several hours until completion, monitored by an appropriate method (e.g., TLC or GC-MS).

-

Cool the reactor, and carefully vent the excess ammonia in a well-ventilated fume hood.

-

Perform an aqueous work-up to remove ammonium salts and any remaining starting material.

-

Purify the crude product by distillation or column chromatography to yield this compound.

In Vitro Kinase Inhibition Assay (BTK Example)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase, such as BTK, using an ADP-Glo™ Kinase Assay.

Workflow:

Figure 3: Kinase Assay Workflow.

Materials:

-

Recombinant human BTK enzyme

-

Suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Test compound (e.g., an oxetane-containing inhibitor)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 384-well plate, add 1 µL of the test compound dilution or vehicle control.

-

Add 2 µL of a solution containing the BTK enzyme in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This step also depletes the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used to produce a luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Migration (Wound Healing) Assay

This assay is used to assess the effect of a compound on the collective migration of a cell population in vitro.

Procedure:

-

Seed adherent cells (e.g., a cancer cell line) in a 24-well plate and grow to form a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the test compound at various concentrations or a vehicle control.

-

Place the plate in a live-cell imaging system or a standard incubator.

-

Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) for 24-48 hours.

-

Analyze the images to measure the area of the cell-free gap at each time point.

-

Calculate the rate of wound closure for each condition and compare the effect of the test compound to the vehicle control.

Conclusion

The this compound scaffold represents a significant tool in the medicinal chemist's arsenal. Its favorable physicochemical properties contribute to the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The successful application of this moiety in the design of potent kinase inhibitors underscores its potential for addressing a wide range of therapeutic targets. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore and leverage the benefits of this promising chemical entity.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxetane-containing metabolites: origin, structures, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AZD5363 [openinnovation.astrazeneca.com]

- 5. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]

Amide Coupling Protocols for (3-Methyloxetan-3-yl)methanamine: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the amide coupling of (3-Methyloxetan-3-yl)methanamine, a valuable building block in medicinal chemistry. The oxetane motif is of significant interest in drug discovery as it can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. These protocols offer standardized procedures for the synthesis of amide derivatives using common and efficient coupling reagents.

Introduction to Amide Coupling with this compound

The formation of an amide bond is a fundamental transformation in organic synthesis, particularly in the construction of pharmaceutical agents and bioactive molecules. This compound presents a primary amine that can be readily acylated to form a stable amide linkage. The presence of the oxetane ring can influence the basicity of the amine, a factor to consider when selecting coupling reagents and reaction conditions. This document outlines three robust protocols for achieving this transformation: HATU-mediated coupling, EDC/HOBt-mediated coupling, and the use of acid chlorides.

Data Presentation: Comparative Analysis of Amide Coupling Protocols

The following table summarizes typical quantitative data for the amide coupling of this compound with various carboxylic acids using different coupling methodologies. Please note that yields and reaction times are representative and may vary depending on the specific substrate and reaction scale.

| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Purification Method |

| Benzoic Acid | HATU | DIPEA | DMF | 2 - 4 | 85 - 95 | Silica Gel Chromatography |

| Acetic Acid | EDC, HOBt | DIPEA | DCM | 12 - 18 | 75 - 85 | Silica Gel Chromatography |

| Isobutyric Acid | Isobutyryl Chloride | Triethylamine | DCM | 1 - 3 | 80 - 90 | Aqueous Workup & Recrystallization |

Experimental Protocols

Detailed methodologies for the three key amide coupling protocols are provided below.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the efficient coupling of a carboxylic acid with this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective uronium-based coupling reagent.

Materials:

-

Carboxylic Acid (e.g., Benzoic Acid)

-

This compound

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq.) and DIPEA (2.0-3.0 eq.).

-

Stir the solution at room temperature for 5-10 minutes.

-

Add HATU (1.1-1.2 eq.) in one portion to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide.

Workflow for HATU-Mediated Amide Coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol details the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) for amide bond formation. This is a widely used and cost-effective method.

Materials:

-

Carboxylic Acid (e.g., Acetic Acid)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF (0.1-0.2 M) under an inert atmosphere, add this compound (1.1 eq.) and DIPEA (2.0-3.0 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-